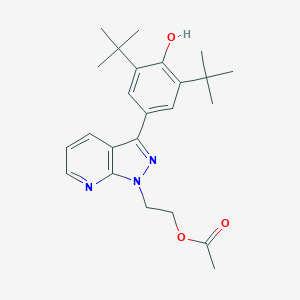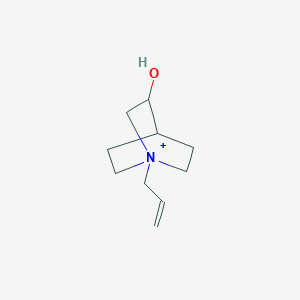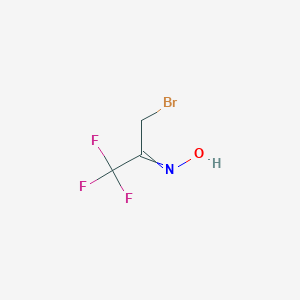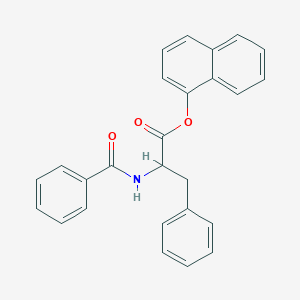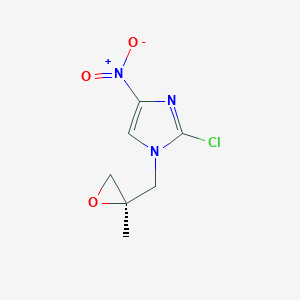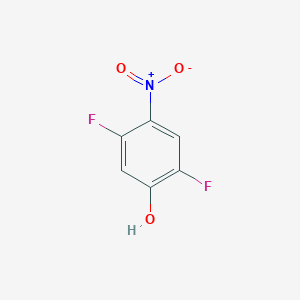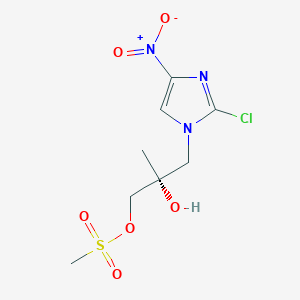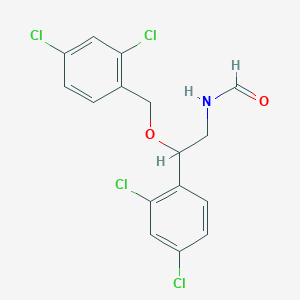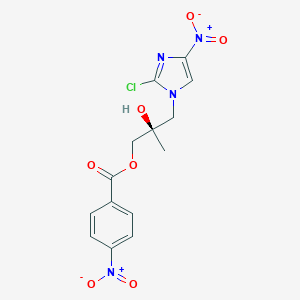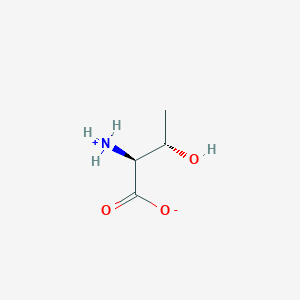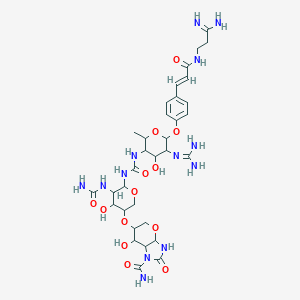
Coumamidine gamma1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumamidine gamma1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants. Coumamidine gamma1 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of coumamidine gamma1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
Coumamidine gamma1 has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and insecticidal properties. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to reduce inflammation by modulating the activity of NF-κB. In addition, coumamidine gamma1 has been shown to have insecticidal properties, making it a potential candidate for use as a natural pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
Coumamidine gamma1 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods, allowing for the production of large quantities of the compound. Another advantage is that it has been shown to have multiple potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions. Another limitation is that its insecticidal properties may make it difficult to use in certain experiments that involve insects or other arthropods.
Zukünftige Richtungen
There are several potential future directions for research on coumamidine gamma1. One direction is to further investigate its mechanism of action and how it modulates signaling pathways in different cell types and tissues. Another direction is to explore its potential applications in medicine, agriculture, and environmental science, including the development of new drugs, natural pesticides, and fluorescent probes for heavy metal ion detection. Additionally, future research could focus on optimizing the synthesis methods for coumamidine gamma1 to improve yield and purity.
Synthesemethoden
Coumamidine gamma1 can be synthesized using different methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Hantzsch reaction. The Pechmann condensation reaction involves the reaction of phenol with a carboxylic acid in the presence of a catalyst, while the Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a beta-ketoester and ammonia in the presence of a catalyst. These methods have been used to synthesize coumamidine gamma1 with varying yields and purity.
Wissenschaftliche Forschungsanwendungen
Coumamidine gamma1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, coumamidine gamma1 has been shown to have anticoagulant and anti-inflammatory properties, making it a potential candidate for the treatment of blood clotting disorders and inflammatory diseases. In agriculture, coumamidine gamma1 has been studied for its potential use as a natural pesticide due to its insecticidal properties. In environmental science, coumamidine gamma1 has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
CAS-Nummer |
121634-35-3 |
|---|---|
Produktname |
Coumamidine gamma1 |
Molekularformel |
C33H49N13O13 |
Molekulargewicht |
835.8 g/mol |
IUPAC-Name |
6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |
InChI |
InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |
InChI-Schlüssel |
RALPRAPANVNIPH-QPJJXVBHSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
Synonyme |
coumamidine gamma(1) coumamidine gamma1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




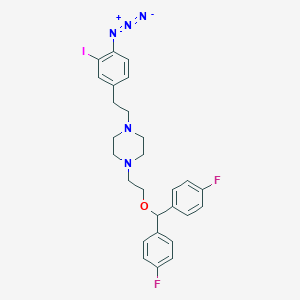
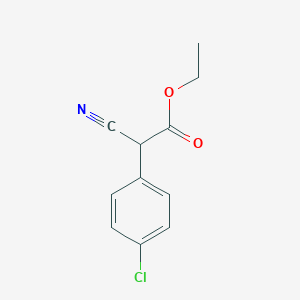
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
